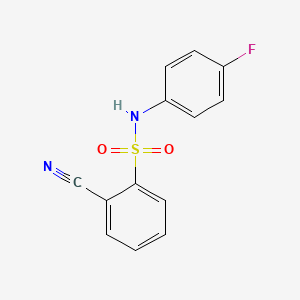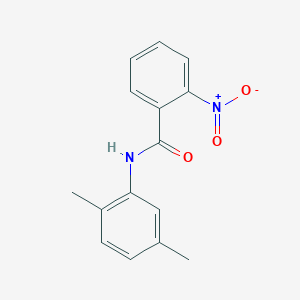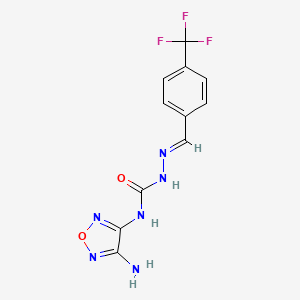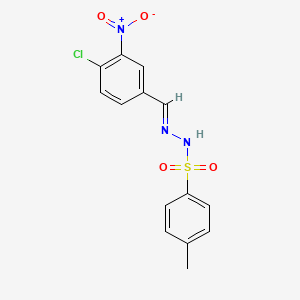![molecular formula C14H24N4O B5508356 (3S*,4R*)-N,N-二甲基-1-[(1-甲基-1H-吡唑-4-基)羰基]-4-丙基-3-吡咯烷胺](/img/structure/B5508356.png)
(3S*,4R*)-N,N-二甲基-1-[(1-甲基-1H-吡唑-4-基)羰基]-4-丙基-3-吡咯烷胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, closely related to the target compound, often involves multicomponent reactions or specific condensation processes. A notable method includes the one-pot condensation of amino-pyrazole with formaldehyde and β-diketones under microwave irradiation in aqueous media catalyzed by InCl3, yielding pyrazolopyridine derivatives in good to excellent yields [Polo et al., 2017].
Molecular Structure Analysis
The structural analysis of similar pyrazolo[3,4-b]pyridine compounds is often conducted through X-ray crystallography. This analytical technique reveals the molecular conformations, including the planarity of pyrazole, pyridine, and pyran rings, and stabilizing intermolecular hydrogen bond interactions [Ganapathy et al., 2015].
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridine derivatives engage in a variety of chemical reactions, with their reactivity often guided by the presence of functional groups that can undergo nucleophilic attack, electrophilic substitution, and other typical organic transformations. The synthetic routes often involve ring closure or opening reactions, highlighting the compound's versatile reactivity profile [Halim & Ibrahim, 2022].
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the behavior of chemical compounds. Pyrazolo[3,4-b]pyridine derivatives' physical properties vary with substituent changes, influencing their solubility in different solvents and their crystalline forms, as determined by X-ray diffraction studies and spectroscopic analyses [Singh et al., 2014].
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental aspects of pyrazolo[3,4-b]pyridine derivatives. These compounds exhibit varied reactivity towards nucleophiles and electrophiles, influenced by the electronic nature of the substituents on the pyrazole and pyridine rings. Computational studies, such as density functional theory (DFT), help in understanding these chemical properties and predicting reactions' outcomes [Masoud et al., 2020].
科学研究应用
新颖的多组分合成
研究人员开发了一种使用多组分反应对吡啶-嘧啶及其双衍生物进行高效合成的技术。这种方法强调了催化剂的可重复使用性和优异的活性,提供了显着的优势,例如易于回收和在无溶剂条件下操作,这可能与包括“(3S*,4R*)-N,N-二甲基-1-[(1-甲基-1H-吡唑-4-基)羰基]-4-丙基-3-吡咯烷胺”在内的复杂分子的合成有关(Rahmani et al., 2018)。
吡咯衍生物的合成与表征
一项对与目标化合物在结构上相关的吡咯查耳酮衍生物合成的研究,展示了创建多样化杂环化合物的潜力。这些发现可以指导具有相似结构的化合物的合成新途径的发展(Singh, Rawat, & Sahu, 2014)。
抗氧化、抗肿瘤和抗菌活性
对相关烯胺酮化合物对活性亚甲基试剂的化学行为的研究产生了具有显着抗氧化、抗肿瘤和抗菌活性的衍生物。这表明“(3S*,4R*)-N,N-二甲基-1-[(1-甲基-1H-吡唑-4-基)羰基]-4-丙基-3-吡咯烷胺”的核心结构的改性可能产生具有有益生物学性质的化合物(El‐Borai, Rizk, Beltagy, & El-Deeb, 2013)。
缓蚀
吡啶-吡唑化合物已显示出作为盐酸溶液中钢的缓蚀剂的显着潜力。此特性表明该化合物在工业应用中的效用,特别是在保护金属免受腐蚀的材料科学中(Bouklah et al., 2005)。
分子对接和筛选
一系列从结构相关化合物开始的新型吡啶和稠合吡啶衍生物已显示出对 GlcN-6-P 合酶的中等至良好的结合能。这突出了基于“(3S*,4R*)-N,N-二甲基-1-[(1-甲基-1H-吡唑-4-基)羰基]-4-丙基-3-吡咯烷胺”的核心结构设计用于制药应用的抑制剂或调节剂的潜力(Flefel et al., 2018)。
属性
IUPAC Name |
[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-5-6-11-9-18(10-13(11)16(2)3)14(19)12-7-15-17(4)8-12/h7-8,11,13H,5-6,9-10H2,1-4H3/t11-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHQKWFPZGCQSE-DGCLKSJQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-chlorophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5508281.png)


![1,1'-{2-hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]-1,3-phenylene}diethanone](/img/structure/B5508311.png)



![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5508332.png)


![1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5508370.png)
![N-{(3S*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5508380.png)